molecular formula C16H15Cl2N3OS B11981871 N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide

N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide

Cat. No.: B11981871
M. Wt: 368.3 g/mol
InChI Key: KYBKLXXNQVHMEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide typically involves the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with 2,2-dichloroethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

The production process involves stringent quality control measures to ensure the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide is unique due to its specific dichloroethyl group, which imparts distinct chemical properties and reactivity compared to its trichloroethyl analogs. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

Molecular Formula

C16H15Cl2N3OS

Molecular Weight

368.3 g/mol

IUPAC Name

N-[2,2-dichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C16H15Cl2N3OS/c17-13(18)14(20-15(22)11-7-3-1-4-8-11)21-16(23)19-12-9-5-2-6-10-12/h1-10,13-14H,(H,20,22)(H2,19,21,23)

InChI Key

KYBKLXXNQVHMEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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